REACTION_CXSMILES
|
O=S(Cl)Cl.[Br:5][C:6]1[CH:7]=[N:8][CH:9]=[C:10]([CH:14]=1)[C:11]([OH:13])=O.CCN(C(C)C)C(C)C.[F:24][C:25]([F:35])([F:34])[O:26][C:27]1[CH:33]=[CH:32][C:30]([NH2:31])=[CH:29][CH:28]=1.C([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[Br:5][C:6]1[CH:7]=[N:8][CH:9]=[C:10]([CH:14]=1)[C:11]([NH:31][C:30]1[CH:32]=[CH:33][C:27]([O:26][C:25]([F:24])([F:34])[F:35])=[CH:28][CH:29]=1)=[O:13] |f:4.5.6|
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Name
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|
Quantity
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10.84 mL
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
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BrC=1C=NC=C(C(=O)O)C1
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Name
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|
Quantity
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60 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
8.65 mL
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Type
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reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
3.65 mL
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Type
|
reactant
|
Smiles
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FC(OC1=CC=C(N)C=C1)(F)F
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Name
|
|
Quantity
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100 mL
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the RM was stirred at RT overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was evaporated off under reduced pressure
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Type
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DISSOLUTION
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Details
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the residue was dissolved in DCM (40 mL)
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Type
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TEMPERATURE
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Details
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the mixture was cooled to 0° C. under a nitrogen atmosphere
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Type
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STIRRING
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Details
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The RM was stirred for 2 h
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Duration
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2 h
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Type
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EXTRACTION
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Details
|
extracted EtOAc
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Type
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WASH
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Details
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The combined extracts were washed with sat. solution of KH2PO4 (pH=4), brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated off under reduced pressure
|
Type
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CUSTOM
|
Details
|
to give a residue which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from n-heptane/EtOAc
|
Reaction Time |
8 (± 8) h |
Name
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|
Type
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product
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Smiles
|
BrC=1C=NC=C(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |